1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea
Description
1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazole ring, and an oxolane ring
Properties
IUPAC Name |
1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-10-5-6-11(23-10)9-20(2)15(21)16-8-13-17-14(19-18-13)12-4-3-7-22-12/h5-6,12H,3-4,7-9H2,1-2H3,(H,16,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTCJOMMVQETCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(C)C(=O)NCC2=NC(=NN2)C3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through a series of reactions involving the methylation of thiophene followed by functionalization at specific positions to introduce the methyl and other substituents.
Triazole Ring Formation: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Oxolane Ring Introduction: The oxolane ring can be introduced through nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the intermediate compounds.
Final Coupling: The final step involves coupling the thiophene, triazole, and oxolane intermediates under specific conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions.
Scientific Research Applications
1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea involves its interaction with specific molecular targets. The thiophene and triazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The oxolane ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetyl-5-methylthiophene share the thiophene ring structure and exhibit similar reactivity.
Triazole Derivatives: Compounds such as 1,2,4-triazole derivatives are known for their biological activity and can be compared based on their pharmacological profiles.
Oxolane Derivatives: Compounds containing oxolane rings, such as tetrahydrofuran derivatives, can be compared for their chemical properties and applications.
Uniqueness
1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea is unique due to its combination of three distinct functional groups, which imparts a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
